molecular formula C15H13N3O3S B2602541 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one CAS No. 2034329-15-0

7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2602541
CAS No.: 2034329-15-0
M. Wt: 315.35
InChI Key: MZAOTLDWYYOVNB-UHFFFAOYSA-N
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Description

7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a thiophene ring, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the indolizine core.

    Substitution: Substitution reactions can take place at various positions on the thiophene ring or the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the oxadiazole ring could lead to an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the behavior of indolizine and oxadiazole derivatives.

Biology

In biology, the compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Studies are conducted to evaluate its efficacy and safety as a drug candidate for various diseases.

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one
  • 7-methoxy-8-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one
  • 7-methoxy-8-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its structural complexity. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the thiophene ring may enhance its electronic properties, making it more suitable for applications in electronics and photonics compared to its furan or pyridine analogs.

Properties

IUPAC Name

7-methoxy-8-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-10-8-12(19)18-6-2-4-9(18)13(10)15-16-14(17-21-15)11-5-3-7-22-11/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAOTLDWYYOVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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